molecular formula C11H19NO4 B15232702 2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid

2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid

Cat. No.: B15232702
M. Wt: 229.27 g/mol
InChI Key: XEJQQXKDTNNNMU-JGVFFNPUSA-N
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Description

2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid is a compound that features a cyclobutyl ring substituted with a tert-butoxycarbonyl (BOC) protected amino group and an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (BOC) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The cyclobutyl ring is then introduced through a cyclization reaction, followed by the addition of the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or modified cyclobutyl rings.

Scientific Research Applications

2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid involves its ability to act as a protected amino acid derivative. The BOC group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid is unique due to its specific substitution pattern and the presence of both a cyclobutyl ring and an acetic acid moiety. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

2-[(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1

InChI Key

XEJQQXKDTNNNMU-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1CC(=O)O

Origin of Product

United States

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